
C.I. Direct blue 10
Übersicht
Beschreibung
C.i. direct blue 10 is a blue solid. (NTP, 1992)
Wissenschaftliche Forschungsanwendungen
Removal from Wastewater
C.I. Direct Blue 10, an anionic dye, has been the subject of research for its removal from synthetic wastewater. Studies have explored various techniques, such as ion flotation, solvent sublation, and adsorbing colloid flotation with Fe(OH)3 floc. These techniques have demonstrated effective removal of Direct Blue from wastewater, highlighting its relevance in environmental science and wastewater treatment processes (Horng & Huang, 1993).
Adsorption Behavior on Natural Sediment
Research has also been conducted on the adsorption behavior of Direct Blue 10 and other dyes on natural sediment. This study evaluated factors such as solution pH, ion strength, and the influence of organic carbon and Ca(2+) ion on adsorption. These findings are significant for understanding the environmental interactions and behavior of dyes like Direct Blue 10 in natural water bodies (Liu, Liu, Tang, & Su, 2001).
Toxicology and Carcinogenesis Studies
Extensive toxicology and carcinogenesis studies have been conducted on C.I. Direct Blue 218, a closely related compound, to assess its toxicity and potential carcinogenic effects. These studies provide crucial information regarding the safety and environmental impact of such dyes, contributing to regulations and safety guidelines in the use and disposal of these compounds (National Toxicology Program technical report series, 1994).
Aquatic Toxicity Evaluation
The aquatic toxicity of Direct Blue 10 and related dyes has been evaluated using bioassays with Daphnia magna. Such studies are essential for understanding the impact of these dyes on aquatic life and for the development of environmental protection measures (Bae & Freeman, 2007).
Biosorption by Nonviable Aspergillus niger
The use of nonviable Aspergillus niger for the biosorption of Direct Blue 10 from aqueous solutions has been explored. This research offers insights into alternative and sustainable methods for dye removal from wastewater, utilizing biological materials (Xiong, Meng, & Zheng, 2010).
Eigenschaften
CAS-Nummer |
4198-19-0 |
|---|---|
Produktname |
C.I. Direct blue 10 |
Molekularformel |
C34H22N4Na4O18S4 |
Molekulargewicht |
994.8 g/mol |
IUPAC-Name |
tetrasodium;3-[[4-[4-[(1,8-dihydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H26N4O18S4.4Na/c1-55-25-9-15(3-5-21(25)35-37-31-27(59(49,50)51)11-17-7-19(57(43,44)45)13-23(39)29(17)33(31)41)16-4-6-22(26(10-16)56-2)36-38-32-28(60(52,53)54)12-18-8-20(58(46,47)48)14-24(40)30(18)34(32)42;;;;/h3-14,39-42H,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
JRSUTLDDNLWTTA-UHFFFAOYSA-J |
SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Andere CAS-Nummern |
4198-19-0 |
Physikalische Beschreibung |
C.i. direct blue 10 is a blue solid. (NTP, 1992) |
Piktogramme |
Health Hazard |
Löslichkeit |
50 to 100 mg/mL at 63° F (NTP, 1992) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



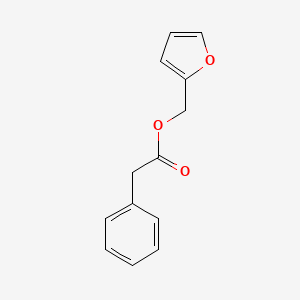
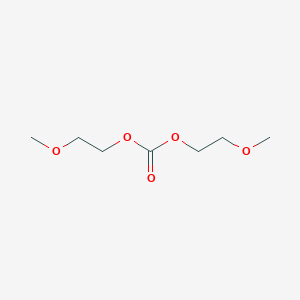


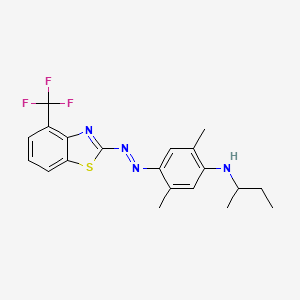
![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,4,6-trichloro-](/img/structure/B1614619.png)



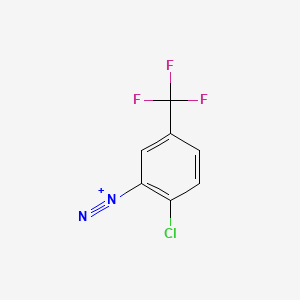

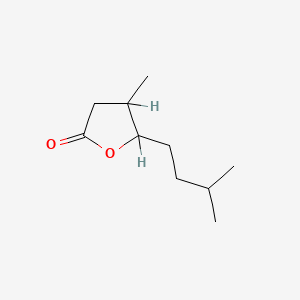
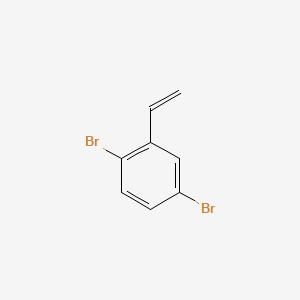
![[(2,4-Dinitrophenyl)thio]acetic acid](/img/structure/B1614632.png)